2-Bromo-4,6-Difluoroaniline

Catalog No.
S663665
CAS No.
444-14-4
M.F
C6H4BrF2N
M. Wt
208 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4,6-Difluoroaniline

CAS Number

444-14-4

Product Name

2-Bromo-4,6-Difluoroaniline

IUPAC Name

2-bromo-4,6-difluoroaniline

Molecular Formula

C6H4BrF2N

Molecular Weight

208 g/mol

InChI

InChI=1S/C6H4BrF2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2

InChI Key

WUJKFVGKLTWVSQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)N)Br)F

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)F

Synthesis of Functional Molecules:

  • Fluorogenic Derivatizing Reagent: 2-Bromo-4,6-difluoroaniline has been used as a precursor in the synthesis of ammonium 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate. This compound acts as a fluorogenic derivatizing reagent for the detection of aminothiols using high-performance liquid chromatography (HPLC) [].

Building Block for Organic Scaffolds:

  • Synthesis of Tolanes and Arylethynes: The presence of the reactive bromine group allows 2-bromo-4,6-difluoroaniline to participate in coupling reactions. Studies have explored its use as a building block for the synthesis of olefin tolanes and 1-(4-amino-3,5-difluoro)-2-(4-butyloxyphenyl)ethyne, which are potential organic scaffolds for further functionalization [].

Precursor for Pharmaceuticals:

  • Limited information: While specific details are scarce, some sources suggest that 2-bromo-4,6-difluoroaniline may serve as a precursor for the development of pharmaceutical compounds []. However, further research is needed to confirm this application and explore its potential therapeutic targets.
  • Origin: Likely synthesized in a laboratory setting. Specific details about its natural occurrence are not documented in scientific literature [, ].
  • Significance: 2-Bromo-4,6-difluoroaniline is primarily a research chemical. Its significance lies in its potential use as a building block for the synthesis of more complex molecules with desired properties. The presence of bromine and fluorine groups can influence the reactivity and functionality of the resulting molecule.

Molecular Structure Analysis

  • Key features: The molecule consists of a benzene ring with a bromine atom attached at the second position, and fluorine atoms at positions four and six. The amine group (NH2) is attached to the first position of the benzene ring [, ].
  • Notable aspects: The presence of both electron-withdrawing fluorine atoms and a bulkier bromine atom can create an interesting interplay of electronic effects within the molecule. This can influence its reactivity and potential applications in medicinal chemistry or material science [].

Chemical Reactions Analysis

  • Substitution reactions: The bromine atom is relatively reactive and can be substituted with other nucleophiles (compounds with electron-donating properties) under appropriate reaction conditions [].
  • Reductive amination: The amine group can be further modified through reductive amination reactions, introducing new functionalities [].
  • Palladium-catalyzed coupling reactions: The bromo and fluoro substituents can participate in palladium-catalyzed cross-coupling reactions, allowing the formation of complex C-C bonds with other aromatic or aliphatic molecules.

Physical And Chemical Properties Analysis

  • Melting point: 41-42 °C (literature value) [].
  • Boiling point: Data not available.
  • Solubility: Solubility data is not readily available. However, based on the presence of the amine group, it is likely to have some solubility in polar organic solvents like methanol or ethanol.
  • Stability: The C-Br bond is generally stable, but the compound may be light-sensitive due to the presence of the bromo group [].

2-Bromo-4,6-difluoroaniline itself likely does not have a specific biological mechanism of action. As mentioned earlier, its value lies in its potential use as a precursor molecule for the synthesis of compounds with targeted biological activities.

  • Specific data on the toxicity of 2-Bromo-4,6-difluoroaniline is not available. However, due to the presence of bromine, it is advisable to handle it with care, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Aniline derivatives can be irritating to the skin and eyes, and potentially harmful if inhaled or ingested [].

XLogP3

2.1

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

444-14-4

Wikipedia

2-bromo-4,6-difluoroaniline

Dates

Modify: 2023-08-15

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